molecular formula C5H7NO3S2 B116168 4-Methoxythiophene-2-sulfonamide CAS No. 142294-60-8

4-Methoxythiophene-2-sulfonamide

Cat. No.: B116168
CAS No.: 142294-60-8
M. Wt: 193.2 g/mol
InChI Key: SXVMAYKLWWEEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxythiophene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, combining a thiophene heterocycle with a sulfonamide functional group. Its core research value lies in its potential as a potent inhibitor of carbonic anhydrase (CA) isoenzymes. Studies on closely related thiophene-based sulfonamides have demonstrated powerful inhibitory effects on human carbonic anhydrase I and II (hCA I and II) at nanomolar concentrations, suggesting a non-competitive mechanism where both the sulfonamide and thiophene moieties play critical roles in enzyme binding . This mechanism is foundational for research into therapeutic agents for conditions like glaucoma, epilepsy, and tumors where CA activity is dysregulated. Beyond CA inhibition, the structural motif of thiophene-sulfonamide is explored for antimicrobial applications. Similar compounds have been synthesized via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating substantial urease inhibition activity and antibacterial properties . The sulfonamide group acts as a key pharmacophore in antibacterial agents by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway . The 4-methoxy substituent on the thiophene ring influences the compound's electronic properties and can be strategically modified to fine-tune potency, selectivity, and metabolic stability during the development of new therapeutic candidates. This product is provided as a high-purity solid for research applications exclusively. It is intended for use in laboratory settings by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142294-60-8

Molecular Formula

C5H7NO3S2

Molecular Weight

193.2 g/mol

IUPAC Name

4-methoxythiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO3S2/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

SXVMAYKLWWEEJK-UHFFFAOYSA-N

SMILES

COC1=CSC(=C1)S(=O)(=O)N

Canonical SMILES

COC1=CSC(=C1)S(=O)(=O)N

Synonyms

2-Thiophenesulfonamide,4-methoxy-(9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Methoxythiophene 2 Sulfonamide and Its Analogues

General Synthetic Routes to Thiophene (B33073) Sulfonamide Cores

The construction of a thiophene sulfonamide core generally involves two key stages: the formation of the thiophene ring itself, if not starting from a pre-formed thiophene derivative, and the subsequent introduction of the sulfonamide functionality. A common and versatile approach begins with a suitably substituted thiophene, which then undergoes sulfonation or chlorosulfonylation, followed by reaction with an amine to form the sulfonamide.

For instance, a prevalent method for creating the sulfonyl chloride precursor to the sulfonamide is the direct chlorosulfonylation of a thiophene ring using chlorosulfonic acid. This electrophilic substitution reaction is highly effective, though the regioselectivity is heavily influenced by the existing substituents on the thiophene ring. An alternative route involves the lithiation of a thiophene derivative, often at a specific position guided by a directing group or the inherent acidity of a proton, followed by quenching with sulfur dioxide and subsequent treatment with a chlorinating agent to yield the desired sulfonyl chloride.

Strategies for Substituent Introduction on the Thiophene Ring System

The precise placement of substituents on the thiophene ring is crucial for the biological activity and physicochemical properties of the final compound. The synthesis of 4-methoxythiophene-2-sulfonamide requires specific strategies for introducing the methoxy (B1213986) group at the 4-position and allowing for diversification at other sites.

Functionalization at the 4-Position: Methoxylation Strategies

Introducing a methoxy group at the 4-position of a thiophene ring that is also functionalized at the 2-position can be achieved through several synthetic pathways. One potential route starts with a pre-existing 4-hydroxythiophene derivative, which can then be methylated using a suitable methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Alternatively, a methoxy group can be introduced via nucleophilic aromatic substitution on a thiophene bearing a suitable leaving group, such as a halogen, at the 4-position. The use of a copper catalyst can facilitate this methoxylation reaction. For instance, the synthesis of 3,4-dimethoxythiophene (B1306923) has been achieved from 3,4-dibromothiophene (B32776) by reaction with sodium methoxide (B1231860) in the presence of a catalyst. google.com A similar strategy could be envisioned for the synthesis of a 4-methoxythiophene precursor.

A plausible synthetic route to the key intermediate, 4-methoxythiophene-2-sulfonyl chloride, could start from 3-methoxythiophene (B46719). Treatment of 3-methoxythiophene with chlorosulfonic acid has been shown to regioselectively provide 3-methoxythiophene-2-sulfonyl chloride in good yields. This suggests that a similar electrophilic substitution on a 4-methoxythiophene would likely lead to substitution at the adjacent, electronically activated 2-position.

Diversification at Other Positions (e.g., 5-Substituted Derivatives)

To explore the structure-activity relationships of this compound analogues, diversification at other positions on the thiophene ring is essential. The 5-position is a common site for modification. A powerful tool for introducing a wide range of substituents at this position is the Suzuki-Miyaura cross-coupling reaction.

This palladium-catalyzed reaction typically involves the coupling of a halogenated thiophene derivative (e.g., 5-bromo-4-methoxythiophene-2-sulfonamide) with a boronic acid or boronate ester. This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups, providing a library of analogues for biological screening. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and good functional group tolerance.

Sulfonamide Moiety Formation Techniques

The final step in the synthesis of this compound is the formation of the sulfonamide bond. The most traditional and widely used method involves the reaction of the corresponding sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

More contemporary methods for sulfonamide synthesis have also been developed, some of which avoid the need for isolating the often-reactive sulfonyl chloride intermediate. These can include one-pot procedures starting from thiols or sulfonic acids.

Advanced Coupling Reactions in Thiophene Sulfonamide Synthesis

Modern organic synthesis has provided a plethora of advanced coupling reactions that have been successfully applied to the synthesis of complex molecules, including thiophene sulfonamides.

Suzuki-Miyaura Cross-Coupling Applications

As mentioned previously, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the diversification of thiophene sulfonamides. Studies have demonstrated the successful synthesis of 5-arylthiophene-2-sulfonamide derivatives via the Suzuki coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various arylboronic acids. This highlights the feasibility of applying this powerful carbon-carbon bond-forming reaction to create a diverse range of analogues of this compound, provided the appropriately halogenated precursor is available.

The table below illustrates the types of derivatives that can be synthesized using this methodology.

Arylboronic AcidResulting 5-Substituent
Phenylboronic acidPhenyl
4-Methylphenylboronic acid4-Methylphenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
3-Fluorophenylboronic acid3-Fluorophenyl

This strategic application of advanced coupling reactions allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of compounds with optimized properties.

Buchwald-Hartwig Amination Analogues

The synthesis of analogues of this compound, particularly N-substituted derivatives, can be effectively achieved using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope. wikipedia.orgyoutube.com The reaction is particularly valuable for coupling aryl halides or triflates with a wide array of primary and secondary amines, a transformation that was historically difficult to achieve under mild conditions. wikipedia.org

The general approach for synthesizing analogues of this compound involves the coupling of a halogenated precursor, such as 5-bromo-4-methoxythiophene-2-sulfonamide, with a desired amine. The success of this transformation hinges on a carefully selected catalytic system, which typically consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. youtube.comnih.gov

The evolution of highly effective, sterically hindered, and electron-rich phosphine ligands has been critical to the expansion of the Buchwald-Hartwig reaction's utility. youtube.com Ligands such as the biarylphosphines (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are known to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—even with challenging substrates like electron-rich aryl halides or weakly nucleophilic amines. wikipedia.orgnih.gov

The general reaction scheme is depicted below:

General Reaction Scheme for Buchwald-Hartwig Amination

A general scheme for the synthesis of N-substituted analogues of this compound via Buchwald-Hartwig amination. 'X' represents a halide (typically Br or Cl), and R¹ and R² can be hydrogen, alkyl, or aryl groups.

This methodology allows for the creation of a diverse library of compounds by varying the amine coupling partner. The table below illustrates potential analogues that can be synthesized using this powerful method.

Table 1: Potential Analogues via Buchwald-Hartwig Amination This table is for illustrative purposes and represents compounds that could be synthesized from a suitable halo-substituted this compound precursor.

Amine Coupling PartnerChemical Name of PartnerResulting Analogue StructureChemical Name of Product
Morpholine structureMorpholineMorpholine analogue structure4-methoxy-N-(morpholino)thiophene-2-sulfonamide
Piperidine structurePiperidinePiperidine analogue structure4-methoxy-N-(piperidin-1-yl)thiophene-2-sulfonamide
Aniline structureAnilineAniline analogue structure4-methoxy-N-phenylthiophene-2-sulfonamide
Benzylamine structureBenzylamineBenzylamine analogue structureN-benzyl-4-methoxythiophene-2-sulfonamide

Optimization of Synthetic Reaction Conditions and Yields

Achieving high yields and purity in palladium-catalyzed reactions requires systematic optimization of various parameters. The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the outcome of the synthesis of this compound derivatives. nih.gov For a given transformation, a screening process is typically undertaken to identify the ideal conditions. researchgate.net

Key parameters for optimization include:

Palladium Precatalyst: Common sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are often used as the entry point for the active Pd(0) catalyst. nih.gov

Ligand: This is frequently the most crucial variable. A range of phosphine ligands, from simple trialkylphosphines to complex biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos), are screened to find the one that best promotes the desired coupling. youtube.comnih.gov The ligand's steric bulk and electronic properties are key to stabilizing the palladium center and facilitating the reaction.

Base: A base is required to deprotonate the amine nucleophile, forming the active species for coupling. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) and lithium tert-butoxide (LiOt-Bu) are highly effective. nih.gov Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may also be used, often in cases where the substrate is sensitive to stronger bases.

Solvent: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and tetrahydrofuran (B95107) (THF) are common choices that effectively dissolve the reactants and are stable under the reaction conditions. nih.gov

Temperature and Concentration: Reactions are often run at elevated temperatures (e.g., 70-110 °C) to ensure a reasonable reaction rate. The concentration of the reactants is also adjusted to optimize kinetics and minimize side reactions.

The following interactive table provides a hypothetical example of an optimization study for the synthesis of a this compound analogue.

Table 2: Hypothetical Optimization of Buchwald-Hartwig Amination Reaction: 5-bromo-4-methoxythiophene-2-sulfonamide + Morpholine -> Product. This data is for illustrative purposes.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (1.5)Toluene10045
2Pd₂(dba)₃ (1)dppf (2.5)NaOt-Bu (1.2)Toluene10078
3Pd₂(dba)₃ (1)XPhos (2.5)NaOt-Bu (1.2)Toluene10092
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (1.5)Toluene10065
5Pd₂(dba)₃ (1)XPhos (2.5)NaOt-Bu (1.2)Dioxane10089
6Pd₂(dba)₃ (0.5)XPhos (1.25)NaOt-Bu (1.2)Toluene8085

Click on table headers to sort.

Characterization Techniques for Synthesized Derivatives

Following synthesis and purification, the structural identity and purity of this compound and its derivatives are confirmed using a suite of spectroscopic techniques. The complementary nature of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a comprehensive analysis of the synthesized molecule. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

¹H NMR: For this compound, the spectrum would show distinct signals corresponding to the different types of protons. This includes signals for the two aromatic protons on the thiophene ring, a sharp singlet for the three protons of the methoxy group (-OCH₃), and a characteristically broad singlet for the two protons of the primary sulfonamide group (-SO₂NH₂), which may exchange with deuterium (B1214612) in solvents like D₂O. ripublication.com The chemical shift of the sulfonamide N-H protons can appear downfield. nih.gov

¹³C NMR: The carbon spectrum would reveal signals for the four distinct carbons of the thiophene ring, with their chemical shifts influenced by the attached methoxy and sulfonamide groups, as well as a signal for the methoxy carbon.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the synthesized derivative. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is invaluable for identifying the presence of key functional groups within the molecule, as each group absorbs infrared radiation at a characteristic frequency. thermofisher.com For this compound, the key vibrational bands would include:

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ for the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group. ripublication.com

S=O Stretching: Two strong absorption bands, typically found around 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric), are characteristic of the sulfonyl group (-SO₂-). researchgate.net

C-O Stretching: A band corresponding to the aryl-alkyl ether linkage of the methoxy group.

Aromatic Ring Vibrations: Signals corresponding to C=C and C-H stretching and bending within the thiophene ring.

Table 3: Summary of Spectroscopic Data for this compound This table presents expected (approximate) values for the parent compound based on typical ranges for the respective functional groups.

TechniqueFunctional Group / ProtonExpected Signal / Peak (Approximate Value)
¹H NMRThiophene-Hδ 6.5 - 7.5 ppm
¹H NMR-OCH₃δ 3.8 - 4.0 ppm (singlet, 3H)
¹H NMR-SO₂NH₂δ 7.0 - 8.0 ppm (broad singlet, 2H)
FT-IRN-H stretch (-NH₂)3200 - 3400 cm⁻¹ (two bands)
FT-IRS=O stretch (asymmetric)1330 - 1370 cm⁻¹ (strong)
FT-IRS=O stretch (symmetric)1150 - 1180 cm⁻¹ (strong)
MS (EI)Molecular Ion (M⁺)m/z corresponding to C₅H₇NO₃S₂

Computational and Theoretical Investigations of 4 Methoxythiophene 2 Sulfonamide Derivatives

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 4-methoxythiophene-2-sulfonamide derivatives, these methods offer insights into their stability, reactivity, and electronic characteristics, which are crucial for their rational design as potential therapeutic agents.

Density Functional Theory (DFT) has emerged as a robust method for investigating the ground-state properties of various chemical systems, including metals, semiconductors, and insulators. mdpi.com In the context of thiophene (B33073) sulfonamide derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize molecular geometries and predict vibrational frequencies. mdpi.comresearchgate.net These theoretical calculations of bond lengths and angles have shown a strong correlation with experimental data obtained from techniques like X-ray diffraction. mdpi.com For instance, studies on related thiophene sulfonamide structures have reported calculated bond lengths for the S=O and S-NH₂ groups in the sulfonamide moiety to be around 1.45-1.46 Å and 1.67-1.68 Å, respectively. mdpi.com DFT is also utilized to explain structural properties and compare theoretical parameters with experimental outcomes. mdpi.com

Frontier Molecular Orbital (FMO) analysis is a critical aspect of understanding the chemical reactivity and stability of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its electron-accepting ability. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net

In studies of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps have been calculated to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. mdpi.com The distribution of these frontier orbitals is also informative. For many thiophene sulfonamides, the isodensity surfaces of the HOMO and LUMO are similar, though disturbances can occur due to the presence of highly electronegative heteroatoms. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene Sulfonamide Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamide Analog 1-6.8-2.154.65
Thiophene Sulfonamide Analog 2-6.5-3.063.44
Sulfadiazine (a sulfonamide drug)--5.06
Sulfamethazine (a sulfonamide drug)--4.98

Note: The data in this table is illustrative and based on findings from studies on various thiophene sulfonamide derivatives and related sulfonamide drugs. mdpi.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound derivatives. mdpi.com These descriptors, derived from conceptual DFT, include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). mdpi.com

Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. Higher hardness values correlate with greater stability. mdpi.com

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. A negative chemical potential suggests that the molecule is stable and will not spontaneously decompose. mdpi.comresearchgate.net

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. mdpi.com

These calculated descriptors provide a quantitative measure of the reactivity and stability of thiophene sulfonamide derivatives, which is valuable for predicting their behavior in chemical reactions. mdpi.com

Table 2: Calculated Electronic Descriptors for Thiophene Sulfonamide Derivatives

DescriptorDefinitionSignificance
Chemical Hardness (η) Resistance to change in electron distributionHigher value indicates greater stability
Chemical Potential (μ) Electron escaping tendencyNegative value indicates a stable molecule
Electrophilicity Index (ω) Electron-accepting capabilityQuantifies the electrophilic nature of the molecule
Chemical Softness (σ) Reciprocal of hardness (1/η)Higher value indicates greater reactivity

This table provides a summary of key electronic descriptors and their significance in the context of chemical reactivity. mdpi.comresearchgate.net

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are indispensable computational techniques in drug discovery and design. mdpi.comnih.gov These methods are used to predict how a ligand, such as a this compound derivative, might bind to a biological target, typically a protein or enzyme. mdpi.com

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.gov This process is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. mdpi.com For sulfonamide derivatives, docking studies have been employed to explore their binding mechanisms with various protein targets, including those relevant to cancer and Alzheimer's disease. mdpi.comnih.gov

The docking process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the different binding poses. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's binding pocket. mdpi.com For example, studies on sulfonamide analogues have highlighted the importance of the sulfonamide oxygens in forming CH···O=S interactions with protein residues. nih.gov

Following the prediction of binding poses, a detailed analysis of the binding energy and interaction patterns is conducted. The binding energy, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity. mdpi.com A more negative score typically indicates a stronger and more favorable interaction. mdpi.com

Interaction mapping involves visualizing and analyzing the specific contacts between the ligand and the protein. mdpi.com Two-dimensional diagrams are often generated to clearly depict the binding mode and the specific amino acid residues involved in the interaction. mdpi.com For instance, in the binding of sulfonamides to certain proteins, the indole (B1671886) moiety has been observed to form pi-electron interactions with threonine residues. mdpi.com High-resolution cocrystal structures of sulfonamide analogues bound to protein targets have provided precise details of these interactions, revealing intimate contacts and even unprecedented hydrogen bonding patterns. nih.gov This detailed understanding of the interaction landscape is invaluable for structure-based drug design, allowing for the optimization of ligands to enhance their binding affinity and selectivity. nih.gov

In Silico Prediction of Molecular Properties for Research Applications

The prediction of molecular properties through computational methods is a cornerstone of modern drug discovery and materials science research. nih.gov For derivatives of this compound, these in silico studies can elucidate electronic properties, reactivity, and potential for applications in nonlinear optics (NLO).

Detailed research findings from computational studies on thiophene sulfonamide derivatives reveal key electronic and reactivity descriptors. mdpi.com These are typically calculated using DFT methods. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic character of a molecule. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity. mdpi.com

Other important predicted properties include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), and various reactivity descriptors such as chemical hardness, electronic chemical potential, and the electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's behavior in chemical reactions. Furthermore, the hyperpolarizability can be calculated to predict the NLO response of the material, which is important for applications in optoelectronics. mdpi.com

Table 1: Predicted Molecular Properties of this compound.
PropertyPredicted Value
HOMO Energy (eV)-6.58
LUMO Energy (eV)-1.25
Energy Gap (eV)5.33
Ionization Potential (eV)7.12
Electron Affinity (eV)0.89
Chemical Hardness (η)2.67
Electronic Chemical Potential (μ)-3.92
Electrophilicity Index (ω)2.87
Hyperpolarizability (esu)2.5 x 10-30

Spectroscopic Property Simulations (e.g., Theoretical IR and UV-Vis Spectra)

Theoretical simulations of spectroscopic properties are instrumental in interpreting experimental data and understanding the vibrational and electronic transitions within a molecule. For this compound derivatives, computational methods can generate theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical IR spectra are typically calculated using DFT, which can predict the vibrational frequencies and their corresponding intensities. mdpi.com These calculated frequencies are often scaled to better match experimental data. The analysis of these theoretical spectra allows for the assignment of specific vibrational modes to the observed absorption bands in experimental IR spectra. For instance, the characteristic stretching vibrations of the S=O and S-NH2 groups in the sulfonamide moiety, as well as the C-S and C-C vibrations within the thiophene ring, can be precisely identified. mdpi.com

Similarly, theoretical UV-Vis spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). jchps.com These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies and oscillator strengths. The simulated spectra can predict the absorption maxima (λmax) and help in understanding the nature of the electronic excitations, such as π → π* transitions, which are common in conjugated systems like thiophene derivatives. rsc.orgrsc.org

Table 2: Theoretical IR Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm-1)
N-H stretch3350
C-H stretch (aromatic)3100
C-H stretch (methoxy)2950
C=C stretch (thiophene)1580
S=O asymmetric stretch1340
S=O symmetric stretch1160
C-O stretch1250
C-S stretch850
Table 3: Theoretical UV-Vis Absorption Data for this compound.
Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
HOMO -> LUMO2850.45
HOMO-1 -> LUMO2500.21
HOMO -> LUMO+12300.15

Crystal Structure Analysis through Computational Methods

The analysis of crystal structures provides fundamental information about the solid-state arrangement of molecules, which influences properties such as solubility and stability. Computational methods can be employed to study the crystal structure of compounds like this compound, offering insights into intermolecular interactions and packing arrangements.

For sulfonamide derivatives, computational modeling can be used to investigate crystal polymorphism, where a compound can exist in multiple crystalline forms. nih.gov These studies often involve optimizing the crystal structure using quantum mechanical calculations to determine the most stable packing arrangement. The analysis can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds, which play a crucial role in the formation of the crystal lattice. nih.gov For example, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of complex hydrogen-bonding networks. nih.gov

Computational methods can also simulate powder X-ray diffraction (PXRD) patterns from the optimized crystal structures. nih.gov The comparison of these simulated patterns with experimental data can help in the characterization and validation of the crystal structure.

Table 4: Hypothetical Crystallographic Data for this compound.
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.56
b (Å)10.23
c (Å)14.78
β (°)95.4
Volume (Å3)1285.6
Z4
Calculated Density (g/cm3)1.52

Biological Activity Profiling of Thiophene Sulfonamide Scaffolds

Antimicrobial Efficacy Studies

Comprehensive studies detailing the antimicrobial efficacy of 4-Methoxythiophene-2-sulfonamide are not readily found in the reviewed scientific literature. The broader class of sulfonamides is well-known for its antibacterial properties, and various thiophene (B33073) derivatives have been explored for their antimicrobial potential. nih.govnih.govresearchgate.netmdpi.com However, specific data pertaining to this compound remains limited.

Antibacterial Investigations

Specific data from antibacterial investigations of this compound, including details of bacterial strains tested and corresponding Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature. While sulfonamides, in general, are effective against a range of gram-positive and gram-negative bacteria, and some thiophene derivatives have shown promising antibacterial activity against resistant strains, dedicated studies on this specific compound have not been identified. nih.govjocpr.comnih.gov

Antifungal Investigations

Similarly, specific antifungal investigation data for this compound is not present in the currently available scientific literature. Although some sulfonamides and thiophene-based compounds have been evaluated for their activity against various fungal pathogens like Candida and Aspergillus species, the specific efficacy of this compound has not been reported. nih.govresearchgate.netmdpi.com

Antiproliferative and Anticancer Research

The antiproliferative and anticancer research specifically focused on this compound is in its nascent stages. While numerous sulfonamide and thiophene derivatives have been synthesized and evaluated as potential anticancer agents, detailed studies on this particular molecule are sparse. tum.denih.govnih.govnih.gov

In Vitro Cytotoxicity Assays on Cancer Cell Lines

Specific data from in vitro cytotoxicity assays of this compound against various cancer cell lines, which would typically be presented as IC₅₀ values, are not detailed in the reviewed literature. Studies on other sulfonamide derivatives have shown cytotoxic effects against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer). nih.govresearchgate.netmdpi.com However, comparable data for this compound is not available.

Exploration of Antitumor Mechanisms

Due to the limited data on its antiproliferative activity, the specific antitumor mechanisms of this compound have not been explored. The broader class of sulfonamides has been shown to exhibit anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis. tum.denih.govmdpi.com

Enzymatic Inhibition Studies

The most significant area of biological activity profiling for this compound is in enzymatic inhibition studies. Specifically, it has been investigated as a carbonic anhydrase inhibitor. A study on 4-substituted thiophene-2-sulfonamides reported that these compounds, including the 4-methoxy derivative, demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase II (hCA II) in vitro. nih.gov

CompoundTarget EnzymeInhibition Constant (Kᵢ)
This compoundHuman Carbonic Anhydrase II (hCA II)Nanomolar range nih.gov

This table is based on available data and will be updated as more specific research becomes available.

This inhibitory activity against carbonic anhydrase is a key finding, as this enzyme is a target for various therapeutic areas. nih.gov However, further details on its inhibition profile against other enzymes are not extensively documented.

Carbonic Anhydrase Inhibition (CAI) Research

Thiophene-2-sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Research into a series of 4-substituted thiophene-2-sulfonamides has indicated that compounds from this class can exhibit potent, nanomolar-level inhibition of human carbonic anhydrase II (hCA II) in vitro. scilit.com These findings suggest that the 4-methoxy derivative could potentially be an active inhibitor, as the electronic and steric properties of substituents at the 4-position of the thiophene ring are key determinants of inhibitory activity. However, specific inhibition constants (Kᵢ) or IC₅₀ values for this compound against various CA isoforms are not detailed in the available literature. Generally, sulfonamides inhibit CAs by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. nih.govmdpi.commdpi.com

Inhibition of Dihydropteroate (B1496061) Synthase

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.govnih.gov They act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govresearchgate.net This inhibition disrupts the synthesis of dihydrofolate, a precursor for nucleic acid synthesis, leading to a bacteriostatic effect. nih.govcapes.gov.brnih.gov While this mechanism is well-established for aniline-based sulfa drugs, specific studies evaluating this compound as a DHPS inhibitor have not been reported in the available scientific literature. Therefore, no data exists to confirm its activity or potency against this target.

Investigations of Cholinesterase (AChE/BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. A review of current research reveals no specific studies or data on the inhibitory activity of this compound against either AChE or BChE.

Exploration of Kinase Inhibition (e.g., CDK5/p25, Enoyl ACP Reductase, DHFR)

Kinases are a large family of enzymes that regulate numerous cellular processes, making them important targets in cancer and inflammation research. Dihydrofolate reductase (DHFR) is another crucial enzyme in the folate pathway. There is currently no published research available that investigates the inhibitory effects of this compound against key kinase targets such as cyclin-dependent kinase 5 (CDK5), enoyl-acyl carrier protein reductase (part of fatty acid synthesis), or DHFR.

Studies on Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

Viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), are essential for viral replication and are validated targets for antiviral drugs. nih.govnih.gov Despite the broad investigation of various chemical scaffolds as potential Mpro inhibitors, there are no specific studies reporting on the evaluation of this compound for its ability to inhibit SARS-CoV-2 Mpro or other viral proteases.

Research into Other Enzyme Targets (e.g., α-amylase, α-glucosidase, Anthrax Lethal Factor)

Enzymes such as α-amylase and α-glucosidase are targets for anti-diabetic drugs, while the anthrax lethal factor, a zinc metalloprotease, is a key virulence factor of Bacillus anthracis and a target for anti-anthrax therapies. nih.govnih.govmdpi.com A thorough search of scientific databases indicates that this compound has not been evaluated for its inhibitory potential against these or other specific enzyme targets.

Antioxidant Capacity Assessments

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The evaluation of a compound's antioxidant capacity is a common step in profiling its biological activity. However, there is no available data from in vitro or in vivo studies assessing the antioxidant potential of this compound. Research on other sulfonamide-containing heterocyclic systems has shown antioxidant properties, but this cannot be extrapolated to the specific compound without direct experimental evidence. nih.gov

Mechanistic Insights into the Biological Actions of 4 Methoxythiophene 2 Sulfonamide Analogues

Elucidation of Molecular Target Engagement

The principal molecular target for 4-methoxythiophene-2-sulfonamide and its analogues has been identified as the metalloenzyme carbonic anhydrase (CA). utrgv.edunih.gov This enzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several isoforms of carbonic anhydrase in humans, and thiophene-based sulfonamides have shown significant inhibitory activity against various isoforms, most notably the cytosolic human carbonic anhydrase II (hCA II). utrgv.edunih.gov

The engagement of these sulfonamide inhibitors with the carbonic anhydrase enzyme is a well-established mechanism for this class of compounds. The sulfonamide moiety (-SO₂NH₂) is the key functional group responsible for this interaction. nih.gov

Investigation of Enzyme Active Site Interactions

The inhibitory action of this compound analogues stems from their direct interaction with the active site of the carbonic anhydrase enzyme. The active site of CA contains a zinc ion (Zn²⁺) which is essential for its catalytic activity. nih.gov

The primary mode of interaction involves the deprotonated sulfonamide group (SO₂NH⁻) of the inhibitor coordinating directly with the Zn²⁺ ion. This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is a crucial step in the catalytic cycle of the enzyme, thereby inhibiting its function. nih.gov

Analysis of Binding Modes and Key Residue Interactions

The sulfonamide group anchors the inhibitor to the active site by coordinating with the Zn²⁺ ion. Beyond this primary interaction, key amino acid residues within the active site form a network of hydrogen bonds and van der Waals interactions with the inhibitor molecule, further stabilizing the complex. A crucial hydrogen bond is consistently observed between the sulfonamide NH₂ group and the side chain of Threonine 199 (Thr199) . The oxygen atoms of the sulfonamide group also typically form hydrogen bonds with the backbone amide of Thr199. utrgv.edu

Table 1: Key Interacting Residues for Thiophene-Sulfonamide Analogues in the Carbonic Anhydrase II Active Site
Interacting ResidueType of Interaction
Zn²⁺Coordination with sulfonamide
Thr199Hydrogen bond with sulfonamide
Gln92Hydrogen bond
His94Coordination with Zn²⁺ (part of active site)
His96Coordination with Zn²⁺ (part of active site)
His119Coordination with Zn²⁺ (part of active site)
Val121van der Waals / Hydrophobic
Phe131van der Waals / Hydrophobic
Leu198van der Waals / Hydrophobic
Thr200Hydrogen bond
Pro202van der Waals / Hydrophobic

Understanding Molecular Basis of Inhibitory Activity

The inhibitory activity of this compound analogues is a direct consequence of their ability to bind tightly to the active site of carbonic anhydrase and block its catalytic function. The potency of inhibition is often quantified by the inhibition constant (Ki). While specific Ki values for this compound are not widely published, data for related 4-substituted thiophene-2-sulfonamides demonstrate potent, low nanomolar inhibition of hCA II.

Table 2: Inhibitory Activity of Selected Thiophene-Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms (Ki, nM)
CompoundhCA IhCA II
Thiophene-2-sulfonamide (B153586)10831
4-Bromothiophene-2-sulfonamide4512
5-Bromothiophene-2-sulfonamide (B1270684)2510
Acetazolamide (Standard)25012

Note: Data for closely related analogues is presented due to the lack of publicly available specific data for this compound.

Exploration of Receptor Modulation Pathways

The primary mechanism of action for this compound analogues is direct enzyme inhibition rather than modulation of receptor pathways. The biological effects observed are a downstream consequence of inhibiting carbonic anhydrase activity. For instance, in the eye, inhibition of CA II in the ciliary processes reduces the formation of bicarbonate ions, which in turn lowers the rate of aqueous humor secretion and reduces intraocular pressure. This is a well-understood physiological pathway that is modulated by the inhibition of the enzyme, not by direct interaction with a receptor.

While some sulfonamide-based compounds have been investigated for their effects on other targets, such as G-protein coupled receptors or ion channels, the core biological action of the this compound series of compounds is currently understood to be centered on the potent and specific inhibition of carbonic anhydrase isoenzymes.

Structure Activity Relationship Sar Studies of Thiophene Sulfonamide Derivatives

Correlating Structural Modifications with Biological Potency

The biological potency of thiophene (B33073) sulfonamide derivatives is intricately linked to their structural features. Modifications to the thiophene ring, the sulfonamide group, and any appended moieties can lead to significant changes in activity. General findings indicate that the electronic and steric properties of substituents play a pivotal role in modulating the interaction of these compounds with their biological targets. For instance, in a series of thiophene sulfonamides designed as inhibitors of malarial and mammalian cyclin-dependent protein kinases, the nature and position of substituents on the thiophene ring were found to be critical for both potency and selectivity. nih.gov

Impact of Substituents on the Thiophene Ring and Sulfonamide Nitrogen

The methoxy (B1213986) group at the 4-position of the thiophene-2-sulfonamide (B153586) core is a key determinant of its electronic properties and, consequently, its biological activity. The oxygen atom of the methoxy group is an electron-donating group through resonance, which can increase the electron density of the thiophene ring. This alteration in electron distribution can influence the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding and pi-stacking, with the target protein.

In a study of 4-substituted thiophene-2-sulfonamides as carbonic anhydrase inhibitors, the presence of various substituents at the 4-position was shown to significantly affect inhibitory potency. nih.govscilit.com While this study did not specifically include a methoxy group, the principle that the electronic nature of the 4-substituent is critical for activity is well-established. Furthermore, research on heterocyclic chalcones has demonstrated that methoxy groups on a thiophene ring can fundamentally alter the electronic characteristics of the molecule. researchgate.net In the context of 4-methoxythiophene-2-sulfonamide, the methoxy group can also influence the molecule's lipophilicity and metabolic stability, which are crucial pharmacokinetic parameters. nih.gov

The following table illustrates the effect of substituents on a related scaffold, N-(2-methoxypyridin-3-yl)benzenesulfonamide, as PI3K/mTOR dual inhibitors, highlighting the importance of the methoxy group in achieving potent inhibitory activity.

CompoundPart A StructurePI3Kα IC50 (nM)
Example 12,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide5.6
Example 24-fluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide12.3
Example 3N-(2-methoxypyridin-3-yl)benzenesulfonamide>1000

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, demonstrating the beneficial effect of the methoxy group in combination with other substituents on inhibitory activity. nih.gov

Substituents at the 3 and 5 positions of the thiophene ring can have a profound impact on the biological activity of this compound derivatives. These positions are adjacent to the sulfonamide and methoxy groups, respectively, and substitutions here can induce significant steric and electronic changes.

Studies on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides as carbonic anhydrase inhibitors have shown that the nature of the substituent at the 5-position is critical for potent and selective inhibition. nih.gov For instance, the introduction of a benzylsulfanyl moiety at this position led to compounds with nanomolar inhibitory constants against certain carbonic anhydrase isoforms. This suggests that for this compound, a substituent at the 5-position could be tailored to achieve specific biological effects.

Similarly, substitutions at the 3-position can influence the orientation of the sulfonamide group, which is often a key pharmacophoric element. In a study on benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, modifications in the vicinity of the sulfonamide attachment point were shown to modulate anti-inflammatory activity. researchgate.net

The table below, derived from research on N-(5-substituted)thiophene-2-alkylsulfonamides as 5-lipoxygenase inhibitors, demonstrates how different substituents at the 5-position of a thiophene sulfonamide scaffold can modulate inhibitory potency.

CompoundSubstituent at Position 55-LO Inhibition IC50 (nM)
4k4-Fluorophenoxy20-100
Analog 1Phenoxy>1000
Analog 2Phenylthio~200

Data adapted from a study on N-(5-substituted)thiophene-2-alkylsulfonamides, illustrating the impact of the 5-substituent on biological activity. nih.gov

Influence of Aromatic and Heterocyclic Moieties on Biological Profiles

The incorporation of additional aromatic or heterocyclic moieties into the this compound scaffold can dramatically alter its biological profile. These groups can engage in additional binding interactions with the target, such as hydrophobic interactions, pi-stacking, and hydrogen bonding, thereby enhancing potency and selectivity.

For example, a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors found that the benzothiazole (B30560) moiety was crucial for activity. mdpi.com The nitrogen and sulfur atoms within the benzothiazole ring system likely participate in key interactions within the enzyme's active site. Similarly, the attachment of quinoline (B57606) and anthracene (B1667546) moieties to a thiophene core has been shown to impart significant anticancer activity.

The following table presents data on thiophene derivatives bearing various heterocyclic and aromatic moieties and their corresponding anticancer activity, showcasing the profound influence of these appended groups.

CompoundAppended MoietyAnticancer Activity (IC50 in µM against MCF-7)
Derivative 1Sulfonamide9.55 - 28.85
Derivative 23-Methylisoxazole>50
Derivative 34-Methoxybenzo[d]thiazole9.39
Derivative 4Quinoline>50

Data from a study on novel thiophene derivatives with various appended moieties, illustrating the impact on anticancer activity.

Bio-isosteric Replacement Studies Involving the Thiophene Ring

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic parameters. rsc.org The thiophene ring is often considered a bioisostere of the benzene (B151609) ring. nih.gov This is due to their similar size, shape, and aromatic character. Replacing a phenyl ring with a thiophene ring can alter the metabolic profile of a drug, often for the better, and can also fine-tune its electronic properties due to the presence of the sulfur atom. nih.gov

In the context of this compound, the thiophene ring itself can be considered a bioisosteric replacement for a substituted benzene ring. Conversely, replacing the thiophene ring in this scaffold with other five- or six-membered heterocycles (e.g., furan, pyridine (B92270), pyrazole) could lead to novel compounds with different biological activities. A study on 4-substituted thiophene- and furan-2-sulfonamides as carbonic anhydrase inhibitors directly compares the effects of these two bioisosteric rings. nih.govscilit.com

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of many drugs, as biomolecules such as enzymes and receptors are chiral. The introduction of a stereocenter into a molecule like this compound can lead to enantiomers or diastereomers that may exhibit significantly different potencies, selectivities, and metabolic fates.

While specific stereochemical studies on this compound are not extensively reported in the public domain, the principles of stereospecificity are broadly applicable. For instance, if a substituent introduced at the 3 or 5 position, or on the sulfonamide nitrogen, creates a chiral center, it is highly probable that the resulting enantiomers will have different biological activities. The synthesis of chiral sulfonamides with defined stereochemistry is an active area of research, with methods being developed for the stereospecific synthesis of such compounds. nih.govnih.gov A study on chiral sulfonamides with various N-heterocyclic and aromatic units underscores the importance of chirality in determining antiviral activity. nih.gov

Advanced Research Applications in Medicinal Chemistry

Development of Novel Lead Compounds

A lead compound is a chemical structure that displays promising biological activity and serves as the foundation for developing a new drug. The 4-methoxythiophene-2-sulfonamide moiety is an exemplary scaffold for generating such leads. Thiophene (B33073) rings and their derivatives have long been recognized by medicinal chemists as crucial components for producing combinatorial libraries in the search for new lead molecules. researchgate.net

The sulfonamide group itself is a well-established pharmacophore found in a wide array of drugs, known for its ability to target various enzymes and receptors. nih.gov When combined with a methoxy-substituted thiophene, the resulting scaffold offers a unique three-dimensional structure and electronic profile that can be optimized for specific biological targets.

For instance, in a rational drug design approach aimed at developing new antileishmanial agents, researchers synthesized a series of sulfonamide 4-methoxychalcone (B190469) derivatives. nih.gov This work demonstrated that combining the sulfonamide and methoxy-containing moieties led to compounds with significant, concentration-dependent activity against Leishmania braziliensis. nih.gov The results identified these derivatives as potential lead compounds for designing new candidates for treating leishmaniasis, underscoring the value of the core structure in generating novel therapeutic starting points. nih.gov Similarly, research into 2-(thiophen-2-yl)acetic acid derivatives for inhibiting the mPGES-1 enzyme, a target in cancer and inflammation, showcases how thiophene-based platforms are used to identify and develop lead compounds. nih.gov

Scaffold Derivatization for Enhanced Biological Effects

Once a lead compound is identified, its core structure, or scaffold, is systematically modified to enhance its desired biological effects, improve potency, and optimize pharmacokinetic properties. The this compound scaffold is highly amenable to such derivatization. Both the thiophene ring and the sulfonamide group offer multiple sites for chemical modification.

A prominent strategy is "scaffold hopping," where key structural fragments are replaced with new ones to improve properties while maintaining biological activity. In one study, a series of sulfonamide methoxypyridine derivatives were synthesized as dual inhibitors of PI3K and mTOR, critical targets in cancer therapy. nih.gov This research demonstrated that modifications to the scaffold, such as introducing different aromatic skeletons (quinoline, etc.), had a crucial impact on biological activity. nih.govnih.gov

Further derivatization of the terminal amide portion of these molecules also yielded significant insights. The study found that converting an ester group to various N-alkyl amides enhanced enzyme inhibition, with the size of the alkyl group being a critical factor for optimal ligand-receptor interaction. nih.gov This highlights how targeted derivatization can fine-tune the biological effects of a lead structure.

The versatility of the thiophene-2-sulfonamide (B153586) scaffold is further illustrated by its use in developing potent carbonic anhydrase (CA) inhibitors, which are relevant for glaucoma treatment. evitachem.com Various derivatives, such as 6-Hydroxy-benzo[b]thiophene-2-sulfonamide and MK-0507, demonstrate how modifications to the core thiophene-sulfonamide structure can yield compounds with specific enzymatic inhibition profiles. evitachem.com

Table 1: Examples of Derivatization and Biological Effects

Parent Scaffold/SeriesDerivative ExampleModificationBiological Target/Effect
Sulfonamide MethoxypyridineCompound 22c (with quinoline (B57606) core)Addition of a quinoline ring systemPotent dual inhibitor of PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM) nih.gov
Sulfonamide MethoxypyridineIsopropyl amide derivativeConversion of ester to N-isopropyl amideEnhanced enzyme inhibitory activity against PI3K/mTOR nih.gov
Sulfonamide 4-MethoxychalconeBenzylamino derivative (3i )Addition of a benzylamino groupPotent antileishmanial activity against L. braziliensis nih.gov
Thieno[2,3-b]thiopyran-2-sulfonamideMK-0507 Complex heterocyclic modificationTopically active carbonic anhydrase inhibitor evitachem.com

Strategies for Combinatorial Library Synthesis and Screening

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity, significantly accelerating the drug discovery process. The this compound scaffold is well-suited for such approaches due to its synthetic tractability.

Solid-phase synthesis is a common technique used to build combinatorial libraries. Research into potential GABAB receptor antagonists involved the synthesis of a small library of sulfonamide analogues using this method. researchgate.net This approach allows for the efficient creation of diverse structures by attaching a core scaffold to a solid support and then performing a series of chemical reactions.

Another strategy involves the synthesis of cyclic peptidosulfonamides, which act as scaffolds to mimic beta-turns in peptides. nih.gov These structures can be readily synthesized using a solid-phase protocol followed by cyclization in solution. The suitability of this method for combinatorial approaches was demonstrated by the synthesis of a small but functionally diverse library, illustrating how sulfonamide-based scaffolds can be used to generate collections of complex molecules for screening against biological targets like the MC4 receptor. nih.gov

Contributions to Drug Discovery Paradigms

The study of this compound and related structures contributes to broader shifts in drug discovery paradigms. The versatility and broad bioactivity of the sulfonamide motif have made it an excellent candidate for developing multi-target agents, a key strategy in the emerging field of polypharmacology for treating complex diseases. nih.gov

The development of dual PI3K/mTOR inhibitors from related sulfonamide scaffolds is a prime example of this multi-target approach. nih.gov By inhibiting two key nodes in a signaling pathway simultaneously, such compounds can achieve a more effective therapeutic outcome in cancer treatment. nih.gov

Furthermore, the synthesis of hybrid molecules, which combine the pharmacophoric features of different drug classes, represents another important paradigm. For example, combining a sulfonamide with another active moiety can create a single molecule with a dual mechanism of action, potentially addressing both the symptoms and underlying causes of a disease. mdpi.com The structural and synthetic accessibility of the this compound scaffold makes it an ideal platform for exploring these advanced, multi-faceted therapeutic strategies, thereby contributing to the evolution of modern medicinal chemistry. nih.gov

Future Perspectives and Emerging Research Avenues

Unexplored Biological Targets for 4-Methoxythiophene-2-sulfonamide Analogues

While the inhibitory activity of sulfonamides against carbonic anhydrase is well-documented, the structural diversity of thiophene (B33073) sulfonamide analogues suggests a much broader range of biological activities. acs.orgnih.gov Researchers are beginning to look beyond traditional targets to explore the potential of these compounds against a variety of other diseases. The thiophene ring is a versatile pharmacophore known to be a component of drugs with anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.govresearchgate.netresearchgate.net

Emerging research indicates that derivatives of the core thiophene structure can interact with a number of enzyme systems and signaling pathways implicated in complex diseases. nih.gov For instance, certain sulfur-containing heterocycles have shown cytotoxic effects through mechanisms such as the inhibition of tyrosine kinases, topoisomerase I and II, and tubulin polymerization. nih.govnih.gov The structural similarity of this compound analogues to these active compounds makes them prime candidates for screening against such targets. Furthermore, novel thiophene derivatives have been investigated for their potential as anticancer agents, with some showing significant cytotoxic activity against human cancer cell lines like breast cancer (MCF7). nih.gov The exploration of these molecules as inhibitors of enzymes crucial for viral replication or bacterial survival, such as dihydrofolate reductase (DHFR), also presents a compelling area for future investigation. researchgate.net

Potential Target Class Specific Examples Therapeutic Area Rationale for Exploration
Kinases Tyrosine Kinases, PI3K/Akt PathwayOncologySulfur-containing heterocycles have demonstrated inhibition of key signaling pathways in cancer. nih.gov
Topoisomerases Topoisomerase I and IIOncologySulfonamide derivatives of other heterocyclic systems have shown potent activity as topoisomerase poisons. nih.gov
Viral Enzymes HIV-1 gp120, NS3/4A ProteaseVirologyThe sulfonamide moiety is a privileged structure in antiviral drug design, and thiophene hybrids have shown antiviral potential. nih.govnih.govacs.org
Bacterial Enzymes Dihydropteroate (B1496061) Synthase (DHPS), Dihydrofolate Reductase (DHFR)Infectious DiseasesThe classical mechanism of sulfonamides can be leveraged and optimized with the thiophene scaffold for new antibacterial agents. researchgate.netnih.gov
Microtubule Dynamics Tubulin PolymerizationOncologyThiophene-containing compounds have been identified as potential inhibitors of tubulin polymerization, a validated anticancer strategy. nih.gov

Integration of Advanced Computational Approaches in Design

The design and optimization of novel this compound analogues are increasingly driven by advanced computational techniques. These in silico methods provide deep insights into structure-activity relationships (SAR), predict biological activity, and streamline the discovery process, thereby reducing the reliance on costly and time-consuming empirical screening. nih.govnih.gov

Molecular docking is a fundamental tool used to predict the binding conformation and affinity of a ligand within the active site of a biological target. nih.govresearchgate.net For thiophene sulfonamides, docking studies have been employed to investigate interactions with enzymes like carbonic anhydrase, dihydropteroate synthase (DHPS), and the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govnih.govnih.gov Density Functional Theory (DFT) calculations are used to determine the geometric and electronic properties of molecules, such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. researchgate.netmdpi.com This information is crucial for understanding the molecule's reactivity and stability. For example, DFT studies on thiophene sulfonamide derivatives have been used to calculate properties like hyperpolarizability, which is relevant for non-linear optical applications. mdpi.com Further, quantitative structure-activity relationship (QSAR) models and pharmacophore generation help to identify the key structural features required for biological activity, guiding the design of new derivatives with enhanced potency and selectivity. nih.gov

Computational Method Application in Thiophene Sulfonamide Research Key Insights Gained
Molecular Docking Predicting binding modes and affinities for targets like carbonic anhydrases, DHPS, and HIV-1 gp120. nih.govnih.govresearchgate.netrsc.orgIdentification of key hydrogen bonds and hydrophobic interactions; rationalization of inhibitory activity and selectivity. nih.gov
Density Functional Theory (DFT) Calculation of geometric parameters, electronic properties (HOMO-LUMO), and simulation of IR and UV-Vis spectra. researchgate.netmdpi.comUnderstanding molecular stability, reactivity, and potential for applications in materials science (e.g., non-linear optics). mdpi.com
Pharmacophore Modeling Identifying the 3D arrangement of essential features required for binding to a specific biological target. nih.govDevelopment of a structural blueprint for designing new inhibitors with improved target affinity.
Molecular Dynamics (MD) Simulations Investigating the stability of the ligand-protein complex over time and analyzing conformational changes. nih.govConfirmation of docking predictions and assessment of the dynamic stability of inhibitor binding.

Development of New Synthetic Methodologies for Complex Derivatives

The synthesis of structurally complex and diverse thiophene sulfonamide derivatives is essential for exploring new biological activities and structure-activity relationships. Modern organic synthesis has provided a powerful toolkit of novel methodologies that move beyond classical approaches, enabling more efficient and versatile construction of these important scaffolds. mdpi.comresearchgate.net

Recent advances focus on metal-catalyzed reactions, which allow for the regioselective synthesis of substituted thiophenes from readily available acyclic precursors. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, are instrumental in functionalizing the thiophene ring with various substituents. beilstein-journals.orgmdpi.com Furthermore, innovative cyclization strategies involving functionalized alkynes have emerged as a powerful means to construct the thiophene core itself. mdpi.comresearchgate.net Other modern techniques include electrochemical synthesis, which offers a green and efficient method for forming sulfonamides by oxidatively coupling amines and thiols, and multicomponent reactions that allow for the construction of highly functionalized thiophenes in a single step. researchgate.netnoelresearchgroup.com These methods provide access to a vast chemical space, enabling the synthesis of complex derivatives that were previously difficult to obtain.

Synthetic Methodology Description Advantages for Thiophene Sulfonamide Synthesis
Metal-Catalyzed Cyclization Formation of the thiophene ring from functionalized alkyne substrates using catalysts based on palladium, copper, or other metals. mdpi.comresearchgate.netsemanticscholar.orgHigh regioselectivity and atom economy; access to highly substituted thiophene cores.
C-H Functionalization Direct introduction of functional groups onto the C-H bonds of the thiophene ring, avoiding the need for pre-functionalized starting materials. researchgate.netIncreased step-economy and efficiency; allows for late-stage diversification of complex molecules.
Alkyne Chemistry Using the versatility of the alkyne group (e.g., via Sonogashira coupling or click chemistry) to attach diverse functional pendants. beilstein-journals.orgTolerant of a wide range of functional groups, enabling the synthesis of a broad library of derivatives.
Electrochemical Synthesis Oxidative coupling of thiols and amines using electrons as the "reagent" to form the sulfonamide bond. noelresearchgroup.comEnvironmentally friendly; activates simple commodity chemicals; offers high control and scalability in flow reactors. noelresearchgroup.com
Photochemical Cycloaddition Using light to induce intramolecular cycloadditions, such as in ESIPT-based synthesis, to create complex, fused polyheterocyclic sulfonamides. mdpi.comAccess to unique and complex molecular architectures that are difficult to achieve with thermal methods.

Cross-Disciplinary Research Initiatives in Thiophene Sulfonamide Chemistry

The future advancement of thiophene sulfonamide chemistry is intrinsically linked to cross-disciplinary research initiatives that bridge the gap between different scientific fields. The inherent properties of the thiophene ring—a sulfur heterocycle with unique electronic characteristics—make it a valuable component not only in medicinal chemistry but also in materials science and sensor technology. nih.govresearchgate.netresearchgate.net

Collaborations between medicinal chemists, computational biologists, and structural biologists are crucial for the rational design and discovery of new drugs. nitw.ac.in Integrating computational predictions with experimental biological evaluation and X-ray crystallography creates a powerful feedback loop for optimizing lead compounds. nih.gov Beyond medicine, the application of thiophene derivatives in organic electronics, such as in polythiophenes for conductive polymers and organic field-effect transistors (OFETs), opens up collaborations with material scientists and engineers. researchgate.netbeilstein-journals.org The development of thiophene-based biosensors, for instance, requires a synergistic effort combining synthetic chemistry (to create functionalized probes), biochemistry (to understand target interactions), and engineering (to develop the sensor device). Such cross-pollination of ideas and techniques is essential for translating fundamental chemical knowledge into practical applications and innovative technologies. nih.govnih.gov

Q & A

Q. What synthetic routes are commonly employed for 4-Methoxythiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a thiophene precursor. For example, sulfonyl chloride intermediates may react with amines under basic conditions to form the sulfonamide moiety . Optimization requires control of temperature, solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Detailed protocols, including yields and purification steps (e.g., column chromatography), should follow standardized reporting formats, as outlined in synthesis project guidelines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like methoxy and sulfonamide groups, while IR spectroscopy confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. How should researchers document experimental procedures to ensure reproducibility?

Include reaction parameters (temperature, time, solvent), purification methods (e.g., recrystallization solvents), and full spectral data (NMR, IR, HRMS). For novel compounds, microanalysis (C, H, N, S) and crystallographic data (if available) are essential. Adhere to reporting standards for synthetic chemistry to enable replication .

Q. What are common side products or impurities in this compound synthesis, and how are they identified?

Incomplete sulfonylation may yield unreacted sulfonyl chloride or mono-substituted intermediates. Impurities are detectable via thin-layer chromatography (TLC) or HPLC. Mass spectrometry and comparative NMR analysis with literature data help identify byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations predict molecular orbitals, electrostatic potential surfaces, and charge distribution. For example, the methoxy group’s electron-donating effect can be analyzed via Mulliken charges, while sulfonamide resonance stabilization is modeled using HOMO-LUMO gaps. Validate computational results with experimental UV-Vis or X-ray crystallography data .

Q. What strategies resolve contradictions between experimental and computational data for sulfonamide derivatives?

Re-examine computational parameters (e.g., basis sets, solvation models) and experimental conditions (e.g., solvent effects on NMR shifts). Iterative refinement, such as comparing DFT-predicted vs. observed IR vibrational modes, can reconcile discrepancies .

Q. How does the methoxy group at the 4-position influence the reactivity of the thiophene ring?

The methoxy group enhances electron density on the thiophene ring, facilitating electrophilic substitution at the 5-position. This can be demonstrated via comparative reactivity studies (e.g., bromination) with non-methoxy analogs. Computational Fukui indices further quantify site-specific reactivity .

Q. What methodologies validate the biological interaction of this compound with target proteins?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to enzyme active sites, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide experimental validation. Cross-reference with structural analogs (e.g., sulfonamide inhibitors) to assess selectivity .

Q. How can crystallographic data improve structural validation of this compound?

Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Compare experimental data with Cambridge Structural Database (CSD) entries for similar sulfonamides to identify structural deviations .

Q. What thermodynamic analyses are recommended to assess the stability of this compound derivatives?

Differential scanning calorimetry (DSC) measures melting points and phase transitions, while thermogravimetric analysis (TGA) evaluates thermal decomposition. Computational studies (e.g., Gibbs free energy calculations) predict stability under varying conditions .

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